molecular formula C25H30O13 B135045 Picroside III CAS No. 770721-33-0

Picroside III

Cat. No. B135045
CAS RN: 770721-33-0
M. Wt: 538.5 g/mol
InChI Key: RMSKZOXJAHOIER-GGKKSNITSA-N
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Description

Picroside III Description

This compound is an active ingredient found in the plant Picrorhiza scrophulariiflora, which has been traditionally used in herbal medicine. Recent studies have focused on its potential therapeutic effects, particularly in the context of inflammatory diseases and oxidative stress. For instance, this compound has been shown to ameliorate experimental colitis in mice by protecting intestinal barrier integrity and promoting wound healing in the colonic mucosa . It also appears to have a regulatory impact on intestinal inflammation and the gut microbiota, suggesting its potential application in the management of inflammatory bowel disease (IBD) .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, they do mention the synthesis of related compounds, such as acylated analogs of picroside-II . These analogs have been synthesized and tested for their immune-adjuvant activity, indicating a broader interest in the chemical modification of picroside compounds to enhance their biological activity.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not provide detailed chemical reactions involving this compound. However, they do discuss the biological reactions and pathways influenced by this compound, such as the activation of the AMP-activated protein kinase (AMPK) pathway in vitro and in vivo . This activation is associated with the promotion of colonic mucosal wound healing and epithelial barrier function recovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly addressed in the provided papers. However, the biological properties of this compound, such as its ability to ameliorate colitis symptoms and protect against neuronal apoptosis, suggest that it is bioactive and can interact with cellular components effectively .

Relevant Case Studies

Several case studies have been conducted to explore the effects of this compound on health conditions. For example, this compound has been shown to protect against neuronal apoptosis in a rat model of focal cerebral ischemia . It also exhibits neuroprotective effects against oxidative stress in PC12 cells and in mice treated with AlCl3 . In the context of colitis, this compound has been demonstrated to ameliorate symptoms and improve intestinal barrier integrity in mice , and to modulate the gut microbiota favorably .

Scientific Research Applications

Cardioprotective Effects

  • Picroside II in Cardiomyocyte Protection : Picroside II has shown promise in protecting cardiomyocytes from hypoxia/reoxygenation-induced apoptosis. The activation of the PI3K/Akt and CREB pathways, along with the modulation of Bcl-2 and Bax expression, plays a crucial role in this protective mechanism (Meng, Jiao, & Yu, 2012). Additionally, another study highlights the dose-dependent protective effects of Picroside II against myocardial ischemia-reperfusion injury in rats, mediated through the phosphoinositide 3-kinase/Akt/endothelial NOS pathway (Wu, Li, Shu, & Jia, 2014).

Neuroprotective Properties

  • Picroside II in Neuroprotection : Investigations have demonstrated the neuroprotective properties of Picroside II in a rat model of focal cerebral ischemia. It has been effective in reducing neuronal apoptosis and the expression of caspase-3 and PARP, suggesting potential benefits in cerebral ischemia reperfusion injury (Li, Li, Xu, Guo, & Du, 2010). Another study highlights the neuroprotective effect of Picroside II against oxidative stress, indicating its potential in protecting against neurological injuries (Li, Liu, Zhang, Guo, & Ji, 2007).

Anti-Inflammatory and Antioxidant Activities

  • Picroside II in Inflammatory Diseases : Picroside II, isolated from Pseudolysimachion rotundum var. subintegrum, has been found to have inhibitory effects on airway inflammation in a mouse model of allergic asthma. It downregulates Th2-related cytokines and the transcription factor GATA3, indicating its potential in treating inflammatory diseases (Choi et al., 2016).
  • Hepatoprotective Properties : Picroside II exhibits hepatoprotective properties, as seen in its ability to inhibit hepatocyte apoptosis, regulate bcl-2 gene expression, and exhibit antioxidative effects (Gao & Zhou, 2005).

Effects on Osteoclastogenesis and Bone Health

  • Picroside II and Osteoclastogenesis : A study demonstrated that Picroside II inhibits RANKL-mediated osteoclastogenesis by attenuating the NF‐κB and MAPKs signaling pathway in vitro. This suggests its potential in preventing bone loss and acting as an anti-resorption agent (Yang et al., 2017).

Pharmacokinetics and Metabolism

  • Pharmacokinetic Study of Picroside I, II, III : A validated simultaneous HPLC-MS/MS assay provided insights into the pharmacokinetics of Picroside I, II, and III in rats. This study aids in understanding their therapeutic targets and potential for clinical indications (Zhu et al., 2015).

Safety and Hazards

Picroside III can cause serious eye irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Due to the rising demand for picrosides and the over-exploitation of Picrorhiza kurroa from its natural habitat, alternative strategies for sustainable production of metabolites are being explored . One such strategy is the production of friable callus under different culture conditions . This could potentially be used as a strategy for the sustainable production of picrosides at a commercial scale .

Mechanism of Action

Target of Action

Picroside III, an active ingredient of the traditional Chinese medicine Picrorhiza scrophulariiflora , has been found to target Nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) . NFκB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. It is also involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

This compound interacts with its target, NFκB, potentially influencing various signaling pathways in normal and cancerous conditions . .

Biochemical Pathways

This compound affects the NFκB pathway, which is linked with endocrine and chemotherapy resistance and influences angiogenesis and inflammation pathways . It also promotes AMP-activated protein kinase (AMPK) phosphorylation , a key energy sensor in cells that maintains energy homeostasis.

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) . The studies suggest that this compound has favorable characteristics for efficient uptake into the body . .

Result of Action

This compound has shown significant protective effects on the intestinal epithelial barrier in tumor necrosis factor-α (TNF-α) induced Caco-2 cells and dextran sulfate sodium (DSS) induced colitis in mice . It alleviates clinical signs of colitis, promotes wound healing, decreases the permeability of the cell monolayer, and regulates the expression of various proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in Picrorhiza scrophulariiflora can be affected by different culture conditions, such as light and temperature . .

properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKZOXJAHOIER-GGKKSNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346770
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

770721-33-0
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Picroside III in alleviating colitis?

A1: Research suggests that this compound exerts its beneficial effects in colitis by promoting wound healing in the colonic mucosa and enhancing the recovery of the epithelial barrier function. This is achieved through the activation of AMP-activated protein kinase (AMPK). [, ] Additionally, this compound has been shown to inhibit the PI3K-Akt pathway, further contributing to its anti-inflammatory effects in the intestines. []

Q2: How does this compound impact the expression of tight junction proteins in the intestinal epithelium?

A2: Studies have demonstrated that this compound can modulate the expression of various tight junction proteins. It increases the expression of Claudin-3, ZO-1, and Occludin, while simultaneously decreasing the expression of Claudin-2. [] This modulation of tight junction proteins contributes to the strengthening of the intestinal epithelial barrier, a crucial factor in alleviating colitis symptoms.

Q3: Is there evidence of this compound influencing the gut microbiota composition?

A3: Yes, pretreatment with this compound has been linked to the rectification of microbial dysbiosis commonly observed in colitis models. Specifically, it increases the abundance of beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri. [] This modulation of the gut microbiota composition is believed to contribute to the overall therapeutic effects of this compound in colitis.

Q4: What are the pharmacokinetic properties of this compound and other related iridoids?

A4: Studies using a sensitive UHPLC-ESI-MS/MS method have been conducted to investigate the pharmacokinetics of Picroside I, II, III, and IV in rats. [, ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion profiles of these compounds, paving the way for further research into their therapeutic potential.

Q5: Are there any known sources of this compound other than Picrorhiza scrophulariiflora?

A5: Yes, this compound has also been isolated from the stem of Catalpa ovata, alongside other iridoids like 6-O-[(E)-feruloyl]jioglutin D and 6-O-(4-hydroxybenzoyl)jioglutin D. [] This finding suggests that Catalpa ovata could potentially serve as an alternative source of this compound for further research and development.

Q6: What are the implications of in vitro studies on Picrorhiza kurroa for this compound production?

A6: Researchers have successfully established callus cultures of Picrorhiza kurroa, a plant known to contain this compound. [] This advancement opens up possibilities for exploring the production of this compound through plant tissue culture techniques, potentially offering a sustainable alternative to traditional extraction methods.

Q7: Has this compound shown any potential antiviral activity?

A7: While not directly addressed in the provided research, one study mentions the potential anti-coronavirus and anti-pulmonary inflammation effects of iridoids, suggesting a broader scope of investigation for this compound and its related compounds. []

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